Introduction: The Untapped Potential of a Novel Dihalogenated Amino Acid
Introduction: The Untapped Potential of a Novel Dihalogenated Amino Acid
An In-Depth Technical Guide to 3-Bromo-4-chloro-L-phenylalanine: A Predictive Analysis for Advanced Drug Discovery
In the landscape of modern medicinal chemistry, halogenated phenylalanine derivatives are indispensable tools. The strategic placement of halogen atoms on the phenyl ring can profoundly alter a molecule's physicochemical properties, influencing everything from metabolic stability to receptor binding affinity.[1] This guide focuses on a unique, yet sparsely documented, non-proteinogenic amino acid: 3-Bromo-4-chloro-L-phenylalanine .
This document, therefore, serves as a predictive and theoretical guide for researchers, scientists, and drug development professionals. By leveraging established chemical principles and extrapolating from well-documented structural analogs, we will construct a comprehensive profile of this promising molecule, covering its predicted properties, a plausible synthetic route, its likely spectroscopic signature, and its potential applications.
Section 1: Predicted Molecular Profile and Physicochemical Properties
The core structure of 3-Bromo-4-chloro-L-phenylalanine combines the steric bulk and electronic influence of bromine at the meta-position with the strong inductive effect of chlorine at the para-position. This unique combination is expected to confer distinct properties valuable for fine-tuning drug candidates.
| Property | Predicted Value / Information | Rationale / Source Analog |
| IUPAC Name | (2S)-2-amino-3-(3-bromo-4-chlorophenyl)propanoic acid | Standard nomenclature |
| CAS Number | Not assigned in public databases | Based on comprehensive search |
| Molecular Formula | C₉H₉BrClNO₂ | Calculated from structure |
| Molecular Weight | 278.53 g/mol | Calculated from structure |
| Appearance | Predicted to be a white to off-white solid | Based on analogs like 3-Bromo-L-phenylalanine.[2] |
| Topological Polar Surface Area (TPSA) | ~63.3 Ų | Estimated from 3-Bromo-L-phenylalanine.[3] |
| XLogP3 (Computed) | ~ -0.5 to -0.2 | Estimated based on the increased hydrophobicity from dihalogenation compared to 3-Bromo-L-phenylalanine (-0.8).[3][4] |
| Solubility | Predicted to have low solubility in water, soluble in organic solvents like DMSO. | Based on general properties of halogenated phenylalanines.[2] |
Section 2: Strategic Rationale in Medicinal Chemistry
The true value of 3-Bromo-4-chloro-L-phenylalanine lies in the specific electronic and steric effects of its dihalogen substitution pattern.
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Modulation of Electronics and Lipophilicity: The chlorine atom at the para-position exerts a strong, electron-withdrawing inductive effect. The bromine at the meta-position further enhances this effect. This net electron deficiency on the aromatic ring can alter π-π stacking interactions and hydrogen bond acceptor capabilities, crucial for receptor binding.[5] Both halogens significantly increase the lipophilicity compared to native phenylalanine, which can enhance membrane permeability and influence pharmacokinetic profiles.[4]
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Metabolic Blocking: The C-Cl and C-Br bonds are significantly more stable than C-H bonds. The para-chloro substitution, in particular, can block a common site of oxidative metabolism by Cytochrome P450 enzymes, thereby increasing the metabolic stability and half-life of a drug candidate.
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Halogen Bonding Potential: Both bromine and chlorine atoms can act as halogen bond donors. This non-covalent interaction, where the halogen acts as an electrophilic species, can form strong, directional bonds with Lewis bases like carbonyl oxygens or nitrogen atoms in a protein's active site. This offers a powerful and increasingly utilized strategy for enhancing binding affinity and selectivity.
Section 3: Proposed Synthetic Pathway and Experimental Protocol
While no direct synthesis is published, a robust and plausible pathway can be designed based on established methods for creating structurally similar amino acids, such as the synthesis of 3-bromo-4-fluoro-L-phenylalanine.[6] The proposed synthesis begins with the commercially available precursor, 3-Bromo-4-chlorobenzaldehyde (CAS 86265-88-5).[7][8][9]
Caption: Proposed synthetic workflow for 3-Bromo-4-chloro-L-phenylalanine.
Detailed Step-by-Step Protocol:
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Step 1: Synthesis of the Azlactone Intermediate (Erlenmeyer-Plöchl Reaction)
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Rationale: This classic reaction is a reliable method for converting an aldehyde and N-acetylglycine into an α,β-unsaturated azlactone, which is the direct precursor for the amino acid.
-
Procedure:
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Combine 3-Bromo-4-chlorobenzaldehyde (1.0 eq), N-acetylglycine (1.2 eq), and anhydrous sodium acetate (1.0 eq) in a round-bottom flask.
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Add acetic anhydride (3.0 eq) to the mixture.
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Heat the mixture with stirring at 100-110 °C for 1-2 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
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After completion, cool the reaction mixture to room temperature and slowly add ice-cold water to precipitate the crude product.
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Filter the resulting solid, wash thoroughly with water and then a small amount of cold ethanol to remove impurities.
-
The crude azlactone can be purified by recrystallization from ethanol or a similar solvent.
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-
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Step 2: Asymmetric Hydrogenation to Form the N-acetyl Amino Acid
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Rationale: This is the critical chirality-inducing step. Using a chiral transition-metal catalyst (e.g., a rhodium complex with a chiral phosphine ligand like DuPhos) ensures the selective formation of the desired L-enantiomer.
-
Procedure:
-
In a high-pressure reaction vessel, dissolve the azlactone intermediate (1.0 eq) in an appropriate solvent such as methanol or THF.
-
Add a catalytic amount of a chiral rhodium catalyst (e.g., [Rh(COD)(DuPhos-Rh)]⁺BF₄⁻, 0.1-1 mol%).
-
Pressurize the vessel with hydrogen gas (H₂) to 50-100 psi.
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Stir the reaction at room temperature for 12-24 hours.
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Once the reaction is complete (monitored by NMR or LC-MS), carefully vent the hydrogen and remove the solvent under reduced pressure. The resulting product is N-acetyl-3-bromo-4-chloro-L-phenylalanine.
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-
-
Step 3: Hydrolysis to the Final Amino Acid
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Rationale: The final step involves the removal of the N-acetyl protecting group to yield the free amino acid. Acid hydrolysis is a standard and effective method for this transformation.
-
Procedure:
-
Suspend the N-acetylated product in 6M hydrochloric acid (HCl).
-
Heat the mixture to reflux (approximately 110 °C) for 4-6 hours.
-
Cool the solution and remove the solvent in vacuo.
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The crude product can be purified by recrystallization or ion-exchange chromatography to yield pure 3-Bromo-4-chloro-L-phenylalanine hydrochloride. The free amino acid can be obtained by neutralization.
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Section 4: Predicted Spectroscopic Signature for Characterization
Unequivocal characterization of the synthesized molecule is critical. Based on the principles of spectroscopy, we can predict the key features that would confirm its identity.
Caption: Correlation of structure to predicted aromatic ¹H NMR signals.
| Spectroscopy | Predicted Signature |
| ¹H NMR | Aromatic Region (δ 7.0-7.6 ppm): Three distinct signals are expected due to the substitution pattern. H-2 (adjacent to Br) will be a doublet. H-5 (adjacent to Cl) will be a doublet. H-6 will be a doublet of doublets. Aliphatic Region (δ 3.0-4.5 ppm): The α-proton and β-protons will show characteristic diastereotopic splitting patterns. |
| ¹³C NMR | Aromatic Region (δ 120-140 ppm): Six signals are expected. The carbons directly attached to Br (~122 ppm) and Cl (~133 ppm) will be diagnostic. Carbonyl Carbon (δ ~170-175 ppm): A signal for the carboxylic acid carbon. |
| IR Spectroscopy | Key Stretches (cm⁻¹): • ~3000-3200: N-H stretch (amine) and O-H stretch (carboxylic acid). • ~1700-1725: C=O stretch (carbonyl). • ~1550-1600: C=C aromatic ring stretches. • ~1000-1100: C-Cl stretch. • ~600-700: C-Br stretch. |
| Mass Spectrometry | A characteristic isotopic pattern for the molecular ion peak due to the presence of both bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1). |
Section 5: Potential Applications in Drug Development
The unique properties of 3-Bromo-4-chloro-L-phenylalanine make it a highly attractive building block for several therapeutic areas:
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Peptide and Peptidomimetic Therapeutics: Incorporation into peptides can enhance their proteolytic stability and cell permeability. The dihalogenated phenyl ring can serve as a unique probe for studying protein-protein interactions or act as a key pharmacophore for binding to target receptors.[10]
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Neuropharmacology: Analogs like 3,5-dibromo-L-tyrosine have demonstrated significant neuroprotective effects in models of brain ischemia.[11] Given that 3-bromo-L-phenylalanine is also explored for neurological disorder targets,[10] 3-Bromo-4-chloro-L-phenylalanine could be a valuable precursor for novel agents targeting glutamate receptors or other CNS pathways.
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Inhibitor Design: The rigid, electronically defined aromatic ring is an excellent scaffold for designing enzyme inhibitors. It can be further functionalized via cross-coupling reactions at the bromine position to build more complex molecules.
Section 6: Predicted Safety & Handling Profile
As 3-Bromo-4-chloro-L-phenylalanine has not been formally characterized, a definitive safety profile is unavailable. However, by referencing the hazard data of its precursors and analogs, a precautionary profile can be established.
| Hazard Category | Predicted Information | Source Analogs |
| GHS Pictogram | GHS07 (Exclamation Mark) | 3-Bromo-L-phenylalanine, 3-Bromobenzaldehyde[12][13] |
| Signal Word | Warning | 3-Bromo-L-phenylalanine, 3-Bromobenzaldehyde[12][13] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | Based on consistent data for halogenated aromatic amino acids and aldehydes.[12][13] |
| Precautionary Statements | P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | Standard precautions for irritant chemical powders. |
Disclaimer: This predicted safety profile is for informational purposes only. Any synthesis and handling of this compound must be preceded by a comprehensive, site-specific risk assessment performed by qualified personnel in a controlled laboratory setting.
Conclusion
3-Bromo-4-chloro-L-phenylalanine represents a frontier molecule for medicinal chemists. While currently uncharacterized in the public domain, a predictive analysis based on sound chemical principles and data from its close analogs reveals a building block of significant promise. Its unique electronic and steric profile, combined with a plausible and robust synthetic pathway, positions it as a high-value intermediate for developing next-generation therapeutics, particularly in the realms of peptide drugs and neuropharmacology. The detailed protocols and predictive data within this guide are intended to empower researchers to synthesize, characterize, and unlock the full potential of this novel amino acid.
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